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molecular formula C12H18ClN3 B8709931 2-chloro-N-cyclohexyl-5,6-dimethylpyrimidin-4-amine

2-chloro-N-cyclohexyl-5,6-dimethylpyrimidin-4-amine

Cat. No. B8709931
M. Wt: 239.74 g/mol
InChI Key: XWJUUXJWMRIPDP-UHFFFAOYSA-N
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Patent
US09447051B2

Procedure details

To a stirred solution of 2,4-dichloro-5,6-dimethylpyrimidine (9.3 g, 0.05 mol, Step C) in dimethylformamide (100 mL) was added cesium carbonate (37.6 g, 0.12 mol). Cyclohexylamine (5.7 g, 0.058 mol) was then added, keeping the temperature of the reaction mixture at 70° C. After 48 hours, the reaction mixture was concentrated, and the residue was quenched with water (200 mL). The resulting mixture was extracted with dichloromethane (3×120 mL). The combined organic layers were washed with brine, dried over magnesium sulfate, filtered, and concentrated. The solvent was removed by distillation, and the crude product was purified by column chromatography on silica gel eluting with ethyl acetate/methanol (10:1-10:2) to yield 4.9 g (38.9%) of the titled compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.05-1.14 (m, 1H), 1.28-1.33 (m, 4H), 1.61 (d, J=12.36 Hz, 1H), 1.72 (s, 2H), 1.80 (s, 2H), 1.93 (s, 3H), 2.19 (s, 3H), 3.85 (d, J=7.52 Hz, 1H), 6.66 (d, J=7.79 Hz, 1H); MS (ESI) m/z 240.3 (M+1)+.
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Yield
38.9%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([CH3:9])=[C:4]([CH3:10])[N:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH:17]1([NH2:23])[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1>CN(C)C=O>[Cl:1][C:2]1[N:7]=[C:6]([NH:23][CH:17]2[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]2)[C:5]([CH3:9])=[C:4]([CH3:10])[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)Cl)C)C
Name
cesium carbonate
Quantity
37.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
C1(CCCCC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 70° C
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was quenched with water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with dichloromethane (3×120 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography on silica gel eluting with ethyl acetate/methanol (10:1-10:2)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC1=NC(=C(C(=N1)NC1CCCCC1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 38.9%
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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